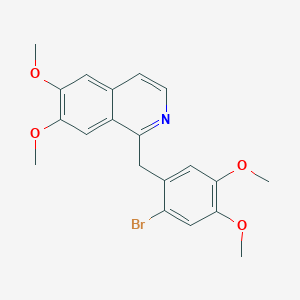
5-Fluoro-2-nitrobenzaldehyde
Vue d'ensemble
Description
5-Fluoro-2-nitrobenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C7H4FNO3 and a molecular weight of 169.11 .
Synthesis Analysis
The synthesis of 5-Fluoro-2-nitrobenzaldehyde involves nitration reactions . A study describes the use of flow chemistry for scaling up exothermic or hazardous nitration reactions . The heat release of this nitration process in the batch reactor was tested through Reaction Calorimeter and Differential Scanning Calorimetry to provide useful data for the safety risk evaluation .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-nitrobenzaldehyde can be represented by the SMILES string [O-]N+c1ccc(F)cc1C=O . The InChI representation is InChI=1S/C7H4FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H .
Chemical Reactions Analysis
5-Fluoro-2-nitrobenzaldehyde is involved in various chemical reactions. For instance, it is used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor . It is also used in the synthesis of other pharmaceutical compounds .
Physical And Chemical Properties Analysis
5-Fluoro-2-nitrobenzaldehyde appears as a beige to light brown crystalline powder . Its melting point ranges from 91.0 to 97.0°C . The density is approximately 1.4 g/cm³ .
Applications De Recherche Scientifique
Intermediate in Organic Synthesis
5-Fluoro-2-nitrobenzaldehyde is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds.
Pharmaceuticals
This compound is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It’s an essential component in the pharmaceutical industry.
Agrochemicals
Similar to its role in pharmaceuticals, 5-Fluoro-2-nitrobenzaldehyde is also used in the production of agrochemicals . It helps in the synthesis of various agrochemical products.
Dyestuff
In the dyestuff industry, this compound is used as a raw material . It contributes to the production of different types of dyes.
Vasokinetic Kinin Antagonist Synthesis
5-Fluoro-2-nitrobenzaldehyde is an important intermediate for the synthesis of vasokinetic kinin antagonist . This antagonist is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms.
Molecular Structures and Crystallography
The compound has been used in the study of molecular structures and crystallography. For example, the synthesis of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide involved the use of 2-nitrobenzaldehyde and 4-bromobenzohydrazide, providing insights into molecular configurations and intermolecular hydrogen bonding patterns.
Mécanisme D'action
Target of Action
Similar compounds have been known to target bacterial dna gyrase , which plays a crucial role in DNA replication.
Mode of Action
For instance, the aldehyde group in the structure can be reduced to a hydroxyl group, or it can react with amine compounds to form imine structures . Additionally, the nitro group can be reduced to an amino group, which can then react with the adjacent aldehyde group to form intramolecular imine structures .
Pharmacokinetics
Its solubility, stability, and reactivity suggest that these properties could be influenced by factors such as temperature and the presence of other reactive compounds .
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-nitrobenzaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored in a dark place at low temperatures to prevent oxidation . Its reactivity may also be influenced by the presence of other compounds in its environment .
Safety and Hazards
When handling 5-Fluoro-2-nitrobenzaldehyde, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, with the target organ being the respiratory system .
Propriétés
IUPAC Name |
5-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAFVHUJZPVWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192645 | |
| Record name | 5-Fluoro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrobenzaldehyde | |
CAS RN |
395-81-3 | |
| Record name | 5-Fluoro-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XLZ3PX3W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Fluoro-2-nitrobenzaldehyde in the synthesis of the GSK3 inhibitor described in the research?
A1: 5-Fluoro-2-nitrobenzaldehyde serves as a crucial starting material in the multi-step synthesis of the GSK3 inhibitor. The research outlines its transformation into a key intermediate (compound 12) through a series of reactions including protection, Bartoli reaction, reduction, protection with Boc2O, methanesulfonylation, cyclization, and treatment with oxalyl dichloride and sodium methoxide []. This intermediate is then reacted with another intermediate (compound 11) to form the core structure of the GSK3 inhibitor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)










![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
